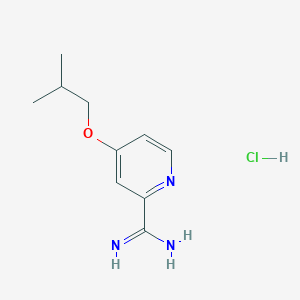
4-Chloro-2,8-dimethyl-3-propylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,8-dimethyl-3-propylquinoline is a quinoline derivative with the molecular formula C14H16ClN. This compound is characterized by the presence of a chlorine atom at the 4th position, two methyl groups at the 2nd and 8th positions, and a propyl group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,8-dimethyl-3-propylquinoline typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. The process involves the following steps:
Starting Materials: Aniline, glycerol, and an oxidizing agent such as sulfuric acid.
Reaction Conditions: The reaction is carried out in an acidic medium, usually with sulfuric acid, at elevated temperatures.
Mechanism: The glycerol undergoes dehydration to form acrolein, which then reacts with aniline to form β-anilinopropaldehyde. This intermediate undergoes cyclization and oxidation to yield the quinoline derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4-Chloro-2,8-dimethyl-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2,8-dimethyl-3-propylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 4-Chloro-2,8-dimethyl-3-propylquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Quinoline: The parent compound, known for its use in antimalarial drugs.
2-Chloroquinoline: Similar structure but with a chlorine atom at the 2nd position.
3-Propylquinoline: Lacks the chlorine and methyl groups but has a propyl group at the 3rd position.
Uniqueness: 4-Chloro-2,8-dimethyl-3-propylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the propyl group enhances its reactivity and potential biological activities compared to other quinoline derivatives.
特性
分子式 |
C14H16ClN |
|---|---|
分子量 |
233.73 g/mol |
IUPAC名 |
4-chloro-2,8-dimethyl-3-propylquinoline |
InChI |
InChI=1S/C14H16ClN/c1-4-6-11-10(3)16-14-9(2)7-5-8-12(14)13(11)15/h5,7-8H,4,6H2,1-3H3 |
InChIキー |
HHSLVBDBYQICDV-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C2=CC=CC(=C2N=C1C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



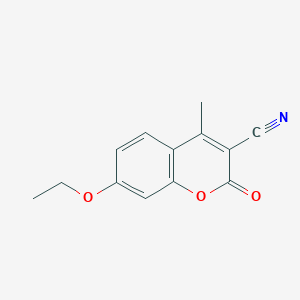



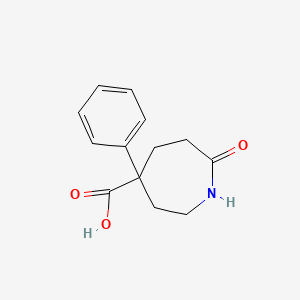


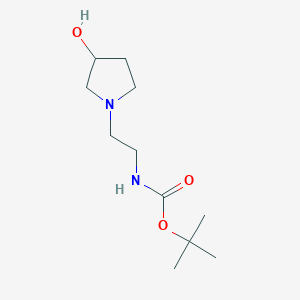
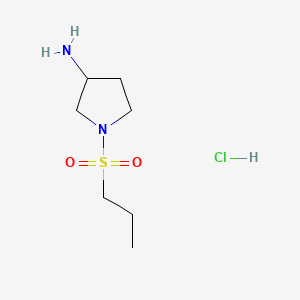

![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)

